molecular formula C13H18Cl3NO B3229599 3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1289384-93-5

3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No.: B3229599
CAS No.: 1289384-93-5
M. Wt: 310.6 g/mol
InChI Key: WCVBTLKWNWHQJU-UHFFFAOYSA-N
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Description

3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride (CAS: 1289387-61-6) is a piperidine derivative substituted with a 3,4-dichlorobenzyloxymethyl group at the 3-position of the piperidine ring. Its molecular formula is C₁₂H₁₆Cl₃NO, with a molecular weight of 296.6 g/mol .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxymethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-12-4-3-10(6-13(12)15)8-17-9-11-2-1-5-16-7-11;/h3-4,6,11,16H,1-2,5,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVBTLKWNWHQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289384-93-5
Record name Piperidine, 3-[[(3,4-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289384-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the dichlorobenzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group using reagents like sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzyl derivatives.

    Substitution: Formation of azide or methoxy-substituted derivatives.

Scientific Research Applications

3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-(3,4-Dichloro-benzyloxy)-piperidine HCl 1289387-61-6 C₁₂H₁₆Cl₃NO 296.6 3,4-Dichlorobenzyloxy at 3-position High lipophilicity; potential CNS activity
4-(Diphenylmethoxy)piperidine HCl 65214-86-0 C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy at 4-position Bulkier substituent; higher molecular weight
Paroxetine Hydrochloride (hemihydrate) 110429-35-1 C₁₉H₂₀FNO₃•HCl•½H₂O 374.83 Benzodioxol and fluorophenyl groups SSRI antidepressant; pKa 9.9; logP 3.95
3-(3-Chloro-benzyloxymethyl)-piperidine HCl 1185296-31-4 C₁₃H₁₉Cl₂NO 276.66 Monochloro-benzyloxy at 3-position Reduced lipophilicity vs. dichloro analog
Piperidine, 3-[[(2,4-dichlorophenyl)thio]methyl]-, HCl 1417793-60-2 C₁₂H₁₅Cl₃NS•HCl 333.1 Thioether linkage; 2,4-dichloro group Enhanced metabolic stability due to thioether
3-(2-((3,5-Dimethoxybenzyl)oxy)ethyl)piperidine HCl 1220038-96-9 C₁₆H₂₆ClNO₃ 315.84 Methoxy groups; ethyloxy chain Electron-donating substituents; improved solubility

Key Observations:

Substituent Effects on Lipophilicity: The 3,4-dichlorobenzyl group in the target compound increases lipophilicity (logP likely >3), favoring membrane permeability but reducing aqueous solubility. Comparatively, the dimethoxybenzyl analog (CAS 1220038-96-9) has lower logP due to electron-donating methoxy groups .

Positional Isomerism :

  • Substitution at the 3-position (target compound) vs. 4-position (4-(Diphenylmethoxy)piperidine HCl) alters steric and electronic interactions. The 4-position analog’s bulkier diphenylmethoxy group may hinder binding to compact active sites .

Pharmacological Relevance: Paroxetine HCl (CAS 110429-35-1) demonstrates the impact of fluorophenyl and benzodioxol groups on serotonin reuptake inhibition, highlighting how electron-withdrawing substituents (e.g., Cl, F) enhance target engagement . The monochloro analog (CAS 1185296-31-4) lacks the dual halogenation seen in the target compound, which may reduce its potency in halogen-dependent interactions .

Biological Activity

3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16Cl2NHClC_{13}H_{16}Cl_2N\cdot HCl, with a molecular weight of approximately 287.65 g/mol. The compound features a piperidine ring substituted with a dichlorobenzyl group, enhancing its solubility and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various cellular processes. For instance, it has been suggested that the compound can inhibit enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neuronal signaling and function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Notably, it has displayed low nanomolar IC50 values against several human cancer cell lines, indicating potent anticancer activity .

Case Study 1: Anticancer Activity

In a study evaluating the effects of the compound on human melanoma cell lines (A375), it was found to inhibit tumor growth significantly. When administered at a dose of 30 mg/kg every other day for 15 days in a murine model, the compound resulted in a tumor growth inhibition rate of approximately 73.9% without causing significant weight loss in the subjects .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 4 μg/mL for certain strains, highlighting its potential as an effective antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
3-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochlorideSimilar piperidine structure; different substitution positionAntimicrobial properties
4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochlorideDifferent substitution position; similar halogenationCNS activity
3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochlorideVariation in chlorine positioningPotential anticancer effects

The comparison illustrates how slight modifications in structure can lead to variations in biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React piperidine with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the benzyloxymethyl intermediate.
  • Step 2 : Hydrochloride salt formation via HCl gas bubbling or treatment with concentrated HCl in ethanol .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity. Monitoring via HPLC (C18 column, 70:30 acetonitrile/water) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing structural and stereochemical properties?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyloxymethyl group at C3 of piperidine). Key signals: δ 3.7–4.2 ppm (OCH₂), δ 7.4–7.6 ppm (aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₃H₁₆Cl₂NO·HCl: 332.1 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry for single-crystal derivatives .

Q. How does the compound's solubility and stability vary under different experimental conditions?

  • Methodological Answer :

  • Solubility : Freely soluble in polar solvents (DMSO, ethanol), sparingly soluble in water. Solubility in PBS (pH 7.4) is critical for in vitro assays; use sonication or co-solvents (e.g., 5% DMSO) .
  • Stability : Store at –20°C under inert gas (N₂/Ar). Degradation studies via accelerated stability testing (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data caused by diastereomer mixtures?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to isolate enantiomers. Confirm enantiopurity via polarimetry .
  • Enantioselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to synthesize single enantiomers, reducing variability in receptor-binding assays .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to 5-HT₃ receptors. The benzyloxymethyl group’s hydrophobicity may anchor the ligand in the receptor’s transmembrane domain .
  • MD Simulations : GROMACS simulations (CHARMM36 force field) assess stability of ligand-receptor complexes over 100 ns. Key metrics: RMSD <2 Å, hydrogen bonds with Asp155/Glu198 residues .

Q. What experimental designs differentiate between direct enzyme inhibition and off-target effects in pharmacological studies?

  • Methodological Answer :

  • Knockout Models : Use CRISPR-edited cell lines (e.g., HEK293 lacking CYP450 enzymes) to isolate target-specific effects .
  • Competitive Binding Assays : Radioligand displacement (³H-labeled GR113808 for 5-HT₄ receptors) with varying concentrations of the compound. Calculate Kᵢ values via Cheng-Prusoff equation .

Q. How does the 3,4-dichloro substitution on the benzyl group influence metabolic stability compared to analogs?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat). LC-MS/MS identifies metabolites (e.g., dechlorination products). Chlorine atoms reduce CYP2D6-mediated oxidation, increasing t₁/₂ by 2–3× vs. non-halogenated analogs .
  • Comparative QSAR : Build models using MOE descriptors (logP, polar surface area). Dichloro groups enhance logP (3.8 vs. 2.1 for non-chlorinated) but reduce aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride
Reactant of Route 2
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3-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride

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